5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid
Overview
Description
5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. The compound features a fused, rigid, and planar system that contains both pyrazole and pyrimidine rings, making it a versatile scaffold for various chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate and urea in the presence of an acid catalyst, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require refluxing in ethanol for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields . Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares the same core structure but lacks the 3-methoxyphenyl and dicarboxylic acid groups.
Pyrazolo[3,4-b]pyrimidine: Another isomer with different ring fusion, leading to distinct chemical properties.
Uniqueness
The presence of the 3-methoxyphenyl group and dicarboxylic acid moieties allows for further chemical modifications and increases its versatility as a scaffold for drug design and material science .
Properties
IUPAC Name |
5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c1-23-9-4-2-3-8(5-9)11-6-12(15(21)22)18-13(17-11)10(7-16-18)14(19)20/h2-7H,1H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMQLGSPIWWKAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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